![molecular formula C19H14ClN3 B2818530 7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 861209-58-7](/img/structure/B2818530.png)
7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They play a vital role in various biological procedures as well as in cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Synthesis Analysis
Pyrimidines can be synthesized from 1,3-diketones and 1 H -imidazol-4 (5)-amine derivatives . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis
The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity .Chemical Reactions Analysis
Pyrimidine derivatives exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
Pyrimidines are simple aromatic compounds composed of carbon and nitrogen atoms in a six-membered ring . The widespread therapeutic applications of pyrimidine may be accounted for its presence in the structure of DNA and RNA .Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis and Substitutions : Research has explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including regioselective synthesis methods for creating 1- and 4-substituted derivatives. These methods involve reactions with amines, alcohols, and phenylboronic acid, showcasing the compound's versatility in chemical synthesis (Drev et al., 2014).
- Electrophilic Substitutions : Another study focused on the electrophilic substitutions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, highlighting the compound's reactivity and potential for creating diverse chemical structures (Atta, 2011).
Applications in Fluorescence and Photophysics
- Functional Fluorophores : The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been leveraged for preparing novel functional fluorophores. These derivatives exhibit significant fluorescence properties, indicating their potential use in biological imaging and as fluorescent probes (Castillo et al., 2018).
Biological Activity
- While excluding direct references to drug usage, dosage, and side effects, it's noteworthy that research has explored the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. These studies have investigated their potential in various biological contexts, highlighting the compound's relevance in the development of new therapeutic agents.
Crystal Structure Analysis
- X-ray Diffractometry : Studies have also been conducted on the molecular structure of pyrazolo[1,5-a]pyrimidines using X-ray diffractometry. These analyses provide insight into the compound's crystal packing and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications in materials science (Frizzo et al., 2009).
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation. Additionally, biphenyl derivatives have been reported to inhibit PD-1/PD-L1 , an immune checkpoint that plays a crucial role in tumor immune escape and growth.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets (like cdk2 or pd-1/pd-l1) and inhibit their function, leading to changes in cellular processes such as cell cycle progression or immune response .
Biochemical Pathways
Inhibition of cdk2 would affect the cell cycle, particularly the transition from g1 phase to s phase . Inhibition of PD-1/PD-L1 would affect the immune response, particularly the ability of tumor cells to evade immune detection .
Pharmacokinetics
Biphenyl derivatives are reported to have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
Based on the known actions of similar compounds, it can be inferred that it may lead to cell cycle arrest (if it inhibits cdk2) or enhanced immune response against tumor cells (if it inhibits pd-1/pd-l1) .
Future Directions
Pyrimidine and its derivatives have been the focus of many research studies due to their potential therapeutic applications . Understanding the structure-activity relationship (SAR) of heterocycle-fused pyrimidines will help in getting a better overview of the molecules concerning their activity and potency profile as future EGFR inhibitors .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines interact with various enzymes, proteins, and other biomolecules . For instance, pyrimidines are known to inhibit cyclin-dependent kinase 7 (CDK7), which is a crucial regulator of the cell cycle and transcription
Cellular Effects
It is known that pyrimidines can affect various types of cells and cellular processes . For example, pyrimidines have been shown to affect the proliferation of T cells, a type of white blood cell that plays a key role in the immune response . They can also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidines can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that pyrimidines can have long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that the effects of pyrimidines can vary with different dosages
Metabolic Pathways
7-[1,1’-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine is likely to be involved in pyrimidine metabolism, a pathway that is conserved in all living organisms . This pathway includes the synthesis, degradation, salvage, interconversion, and transport of pyrimidines
Transport and Distribution
It is known that pyrimidines can interact with various transporters or binding proteins
Subcellular Localization
It is known that the subcellular localization of proteins can be predicted based on their amino acid sequences
properties
IUPAC Name |
3-chloro-2-methyl-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-13-18(20)19-21-12-11-17(23(19)22-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGXNLFFALQNQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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